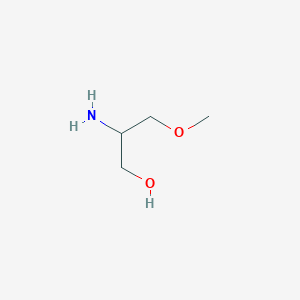
3-Iodo-4-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
3-Iodo-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4F3IO2 and its molecular weight is 316.018. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Recyclable Hypervalent Iodine Reagents
3-Iodo-4-(trifluoromethyl)benzoic acid is utilized in the development of new recyclable iodine(III) reagents. These reagents, derived from 3-iodosylbenzoic acid, are significant in organic synthesis for their ability to be recovered and reused, thus contributing to more sustainable chemical processes (Yusubov et al., 2008).
2. Thermodynamic Properties
The thermodynamic characteristics of this compound, including sublimation enthalpy and vapor pressure, have been extensively studied. Understanding these properties is crucial for predicting the compound's behavior under different conditions, which is essential for various applications in chemical engineering and materials science (Tan & Sabbah, 1994).
3. Continuous Flow Iodination
This chemical is also pivotal in the iodination of certain compounds under continuous flow conditions. The research in this area is focused on optimizing the production of specific regioisomers, which has significant implications for industrial-scale chemical synthesis (Dunn et al., 2018).
4. Role in Vicinal Halomethoxylation
It serves as a recyclable reagent in vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. The ability to recycle these reagents enhances the efficiency and sustainability of these chemical processes (Yusubov et al., 2004).
5. Decarboxylative Trifluoromethylation
It's involved in the decarboxylative trifluoromethylation of benzoic acid derivatives. This method, notable for its mild and practical approach, uses environmentally friendly transformations at low temperatures (Wang et al., 2017).
6. Synthesis of Triiodoanisole
Research has also explored its use in the synthesis of triiodoanisole through a one-pot C–H iodination/ipso-iododecarboxylation reaction. This synthesis method is scalable and efficient, highlighting the compound’s role in producing useful chemical intermediates (Al‐Zoubi et al., 2015).
7. Trifluoromethylation Reactions
It is used in trifluoromethylation reactions of various aromatic and heteroaromatic compounds. This demonstrates its role in introducing trifluoromethyl groups into complex molecules, which is a valuable modification in many pharmaceuticals and agrochemicals (Mejía & Togni, 2012).
8. Spectral Analysis
The spectral behavior of this compound has been investigated to understand intramolecular interactions between iodo and carboxyl functionalities. This knowledge is crucial for the development of new compounds with desired physical and chemical properties (Kolev et al., 2021).
9. Development of Novel Fluorescence Probes
It also plays a role in the development of novel fluorescence probes for detecting reactive oxygen species. Such probes are essential in biological and chemical research for understanding oxidative stress and related processes (Setsukinai et al., 2003).
Safety and Hazards
The safety information for 3-Iodo-4-(trifluoromethyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
3-iodo-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJDSOAQPKABJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034690-61-3 | |
| Record name | 3-Iodo-4-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)


![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)

![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)



![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2547319.png)

![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)
